

perchloromethyl mercaptan as a chlorinating agent in organic reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perchloromethyl mercaptan*

Cat. No.: *B149231*

[Get Quote](#)

Perchloromethyl Mercaptan: Application Notes for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is a highly reactive organosulfur compound with the chemical formula CCl_3SCl . It is a yellow, oily liquid with a pungent, unpleasant odor.^[1] While it is primarily utilized as an intermediate in the manufacturing of fungicides, such as captan and folpet, and certain dyes, its reactivity has been explored in various organic transformations.^[2] This document provides an overview of the known applications of **perchloromethyl mercaptan** in organic reactions, with a focus on its behavior as a potential chlorinating agent. It is crucial to note that PMM is a highly toxic and corrosive substance, and all handling must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.^{[1][3]}

Safety and Handling

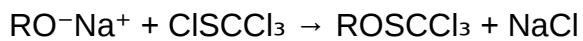
Perchloromethyl mercaptan is classified as a poison and is toxic if swallowed, inhaled, or absorbed through the skin.^[3] It is a strong irritant to the eyes, skin, and respiratory tract.^[4] The vapor is corrosive, and the liquid can cause severe skin burns and eye damage.^[3] It is incompatible with alkalis, amines, hot iron, and water.^[1] Reactions with water are slow at room

temperature but accelerate upon heating, producing hydrochloric acid, sulfur, and carbon dioxide.[2]

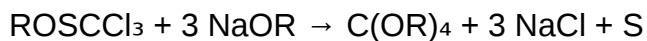
Emergency Procedures:

- Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[4]
- Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water.[4]
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Application in Organic Reactions


Contrary to what its name and structure might suggest, **perchloromethyl mercaptan** is not a conventional chlorinating agent for the conversion of common functional groups like carboxylic acids, alcohols, and sulfonic acids into their corresponding acid chlorides, alkyl chlorides, and sulfonyl chlorides. Standard reagents for these transformations include thionyl chloride (SOCl_2), oxalyl chloride ($(\text{COCl})_2$), and phosphorus halides.[5][6][7][8][9]

The primary reactivity of **perchloromethyl mercaptan** is centered on the electrophilicity of the sulfur atom in the sulfenyl chloride moiety (- SCl). Nucleophiles tend to attack this sulfur atom, leading to the displacement of the chloride and the formation of a new bond to the trichloromethylthio (- SCCl_3) group.


Reaction with Alcohols and Phenols

The reaction of **perchloromethyl mercaptan** with alcohols and phenols, typically in the form of their corresponding sodium alkoxides or phenoxides, does not yield alkyl or aryl chlorides. Instead, it results in the formation of S-alkoxy- and S-aryloxytrichloromethylthiols.[10] These products are often unstable and susceptible to hydrolysis.[10]

The general reaction is as follows:

In the presence of excess alkoxide, further reaction can occur to produce orthocarbonate esters in yields that are often higher than those obtained through other methods.[10]

The following table summarizes the products obtained from the reaction of **perchloromethyl mercaptan** with various alcohols.

Alcohol (R-OH)	Product (ROSCl ₃)	Boiling Point (°C/mm Hg)	Reference
Methanol	Methanethiol, trichloro-, S-methyl ester	55-56/15	[10]
Ethanol	Ethanethiol, trichloro-, S-ethyl ester	65-66/15	[10]
1-Propanol	Propanethiol, trichloro-, S-propyl ester	78-79/15	[10]
2-Propanol	Propanethiol, trichloro-, S-isopropyl ester	68-69/15	[10]
1-Butanol	Butanethiol, trichloro-, S-butyl ester	94-95/15	[10]
Isobutyl alcohol	Propanethiol, 2- methyl-, trichloro-, S- isobutyl ester	85-86/15	[10]
sec-Butyl alcohol	Butanethiol, trichloro-, S-sec-butyl ester	82-83/15	[10]
tert-Butyl alcohol	Propanethiol, 2- methyl-, trichloro-, S- tert-butyl ester	75-76/15	[10]
1-Pentanol	Pentanethiol, trichloro-, S-pentyl ester	108-109/15	[10]
Isopentyl alcohol	Butanethiol, 3-methyl-, trichloro-, S-isopentyl ester	100-101/15	[10]
1-Hexanol	Hexanethiol, trichloro-, S-hexyl ester	121-122/15	[10]

1-Heptanol	Heptanethiol, trichloro-, S-heptyl ester	134-135/15	[10]
1-Octanol	Octanethiol, trichloro-, S-octyl ester	147-148/15	[10]
Cyclohexanol	Cyclohexanethiol, trichloro-, S- cyclohexyl ester	105-106/15	[10]
Benzyl alcohol	Benzenemethanethiol, trichloro-, S-benzyl ester	125-126/15	[10]
2-Phenoxyethanol	Ethanethiol, 2- phenoxy-, trichloro-, S-(2-phenoxyethyl) ester	160-161/15	[10]
Ethylene glycol	1,2-Ethanedithiol, trichloro-, S,S'- ethylene ester	140-141/15	[10]
1,3-Propanediol	1,3-Propanedithiol, trichloro-, S,S'- propylene ester	155-156/15	[10]
Glycerol	1,2,3-Propanetriol, trichloro-, S,S',S"- glyceryl ester	190-191/15	[10]

Experimental Protocols

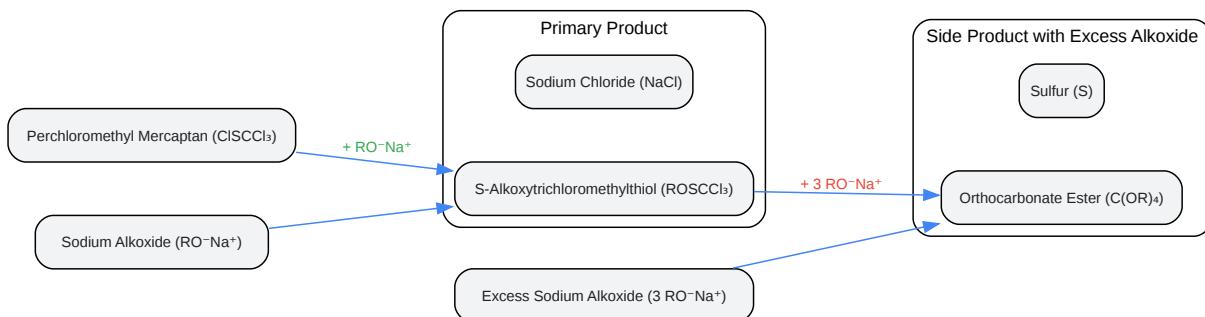
General Protocol for the Synthesis of S-Alkoxytrichloromethylthiols

Disclaimer: This protocol is a general guideline based on literature procedures and should be adapted and optimized for specific substrates. **Perchloromethyl mercaptan** is extremely

hazardous and should only be handled by trained personnel in a suitable chemical fume hood with appropriate safety precautions.

Materials:

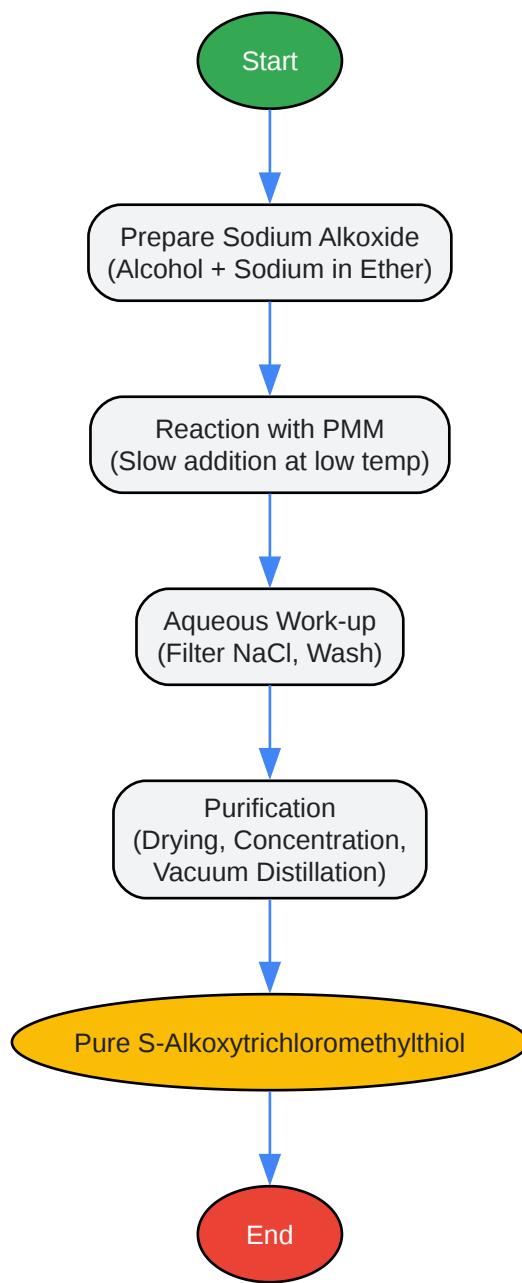
- Anhydrous alcohol
- Sodium metal
- **Perchloromethyl mercaptan** (trichloromethanesulfenyl chloride)
- Anhydrous diethyl ether or other suitable anhydrous solvent
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Inert atmosphere (e.g., nitrogen or argon)


Procedure:

- Preparation of Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve the desired anhydrous alcohol in anhydrous diethyl ether.
- Carefully add sodium metal in small portions to the alcohol solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form the sodium alkoxide.
- Reaction with **Perchloromethyl Mercaptan**: Cool the freshly prepared sodium alkoxide solution in an ice bath.
- Slowly add a solution of **perchloromethyl mercaptan** in anhydrous diethyl ether to the stirred alkoxide solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up: Filter the reaction mixture to remove the precipitated sodium chloride.
- Wash the filtrate with water to remove any unreacted alkoxide. Caution: This may be exothermic.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation.

Visualizations


Reaction of Perchloromethyl Mercaptan with Alcohols

[Click to download full resolution via product page](#)

Caption: Reaction pathway of **perchloromethyl mercaptan** with sodium alkoxides.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of S-alkoxytrichloromethylthiols.

Conclusion

The available scientific literature indicates that **perchloromethyl mercaptan** does not function as a general-purpose chlorinating agent for converting carboxylic acids, alcohols, or sulfonic acids to their corresponding chlorides. Its reactivity is dominated by the electrophilic nature of the sulfur atom, leading to the formation of compounds containing the trichloromethylthio (-

SCl_3) moiety. While it reacts with alcohols and phenols to form S-alkoxy and S-aryloxy derivatives, these products are often unstable. Researchers and drug development professionals should be aware of this distinct reactivity profile and exercise extreme caution when handling this hazardous material. For standard chlorination reactions, established reagents remain the methods of choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloromethanesulfenyl chloride | CCl_3SCI | CID 11666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 3. US3808270A - Process for producing trichloromethane sulfenyl chloride - Google Patents [patents.google.com]
- 4. Acyl chloride synthesis [organic-chemistry.org]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 9. S-Chlorinations [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [perchloromethyl mercaptan as a chlorinating agent in organic reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149231#perchloromethyl-mercaptan-as-a-chlorinating-agent-in-organic-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com